CYP1B1 Selectivity: cis-4-Azidocyclohexyl-Containing Inhibitor Achieves 120–150× Subtype Selectivity Over CYP1A1 and CYP1A2, Outperforming ANF and Aromatic Analog
In a study by Kubo et al. (2019), compound cis-49a — a benzo[h]chromone derivative bearing the (1s,4s)-4-azidocyclohexyl moiety at the B-ring — demonstrated selectivity for CYP1B1 over CYP1A1 of 120-fold and over CYP1A2 of 150-fold [1]. Its inhibitory potency exceeded that of the lead compound α-naphthoflavone (ANF) by >2-fold [1]. The corresponding aromatic B-ring analog (compound 59a) exhibited low selectivity and poor solubility, underscoring the contribution of the non-aromatic, cis-azidocyclohexyl ring to both target engagement and physicochemical properties [1]. The X-ray co-crystal structure (PDB: 6IQ5, 3.7 Å resolution) confirmed the binding mode and provided a structural rationale for the subtype selectivity conferred by the cis-4-azidocyclohexyl substituent [1][2].
| Evidence Dimension | CYP1B1 versus CYP1A1/CYP1A2 selectivity ratio; inhibitory potency relative to ANF |
|---|---|
| Target Compound Data | cis-49a containing (1s,4s)-4-azidocyclohexyl moiety: CYP1B1/CYP1A1 selectivity = 120×; CYP1B1/CYP1A2 selectivity = 150×; potency >2× ANF |
| Comparator Or Baseline | α-Naphthoflavone (ANF): potency baseline = 1×; Aromatic B-ring analog 59a: low selectivity, poor solubility |
| Quantified Difference | 120–150× selectivity over CYP1A isozymes vs aromatic analog (low selectivity); >2× potency gain vs ANF |
| Conditions | Biochemical enzyme inhibition assays using human CYP isoforms; X-ray crystallography (PDB: 6IQ5, 3.7 Å) |
Why This Matters
For drug discovery programs targeting CYP1B1 (an oncology target), selecting building blocks that recapitulate this cis-4-azidocyclohexyl pharmacophore is critical; the aromatic analog's failure on both selectivity and solubility demonstrates that the non-aromatic, stereochemically defined cyclohexyl-azide scaffold is not readily replaceable.
- [1] Kubo M, Yamamoto K, Itoh T. Design and synthesis of selective CYP1B1 inhibitor via dearomatization of alpha-naphthoflavone. Bioorg Med Chem. 2019;27:285-304. doi:10.1016/j.bmc.2018.11.045. PMID: 30553624. View Source
- [2] RCSB Protein Data Bank. 6IQ5: Crystal Structure of CYP1B1 and Inhibitor Having Azide Group. Deposited 2018-11-06, Released 2019-01-30. Ligand: 2-(cis-4-azidocyclohexyl)-4H-naphtho[1,2-b]pyran-4-one (AQ0). View Source
